

Introduction to 2-Amino-4-phenylphenol: A Versatile Scaffolding in Chemical Synthesis

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Compound of Interest

Compound Name: 2-Amino-4-phenylphenol

Cat. No.: B072062

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2-Amino-4-phenylphenol is an aromatic organic compound featuring a phenol ring substituted with both an amino group and a phenyl group.^{[1][2]} This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel compounds with potential biological activity. Its chemical structure, formally known as 3-Amino-[1,1'-biphenyl]-4-ol, provides multiple reactive sites for chemical modification, allowing for the creation of a diverse range of derivatives.^[1] The presence of the amino and hydroxyl groups offers opportunities for various chemical reactions, including acylation, alkylation, and cyclization, which are fundamental in the synthesis of complex molecules. The biphenyl moiety contributes to the molecule's lipophilicity and can influence its interaction with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Amino-4-phenylphenol** is crucial for its application in research and development. These properties influence its reactivity, solubility, and handling.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ NO	[1]
Molecular Weight	185.22 g/mol	[1][2]
Appearance	Powder	[2]
Melting Point	198-202 °C	[2]
CAS Number	1134-36-7	[1][2]

Core Applications: A Comparative Overview

While direct comparative studies on **2-Amino-4-phenylphenol** are not extensively documented in publicly available literature, its structural similarity to other aminophenols and anilines allows for an informed comparison of its potential applications. The primary utility of this compound lies in its role as a precursor or building block in the synthesis of more complex molecules with specific biological activities.

Synthesis of Biologically Active Heterocycles

The 2-aminophenol moiety is a key pharmacophore in a variety of heterocyclic compounds with demonstrated biological activities. Although direct synthesis from **2-Amino-4-phenylphenol** is not explicitly detailed in the provided search results, its structural analogues are widely used in the synthesis of oxazoles, thiazoles, and quinolines.

a) Oxazole Derivatives: Potential Antiprotozoal Agents

Research has shown that 2-amino-4-phenyloxazole derivatives exhibit in vitro antiprotozoal activity against *Giardia lamblia* and *Trichomonas vaginalis*. [3] These compounds are synthesized from p-substituted 2-bromoacetophenones and urea. While this specific synthesis does not use **2-Amino-4-phenylphenol**, the resulting 2-amino-4-phenyloxazole structure is a close analogue. The phenyl group at the 4-position of the oxazole ring is a common feature.

Experimental Protocol: Synthesis of 2-amino-4-aryloxazoles [3]

- A mixture of a p-substituted 2-bromoacetophenone (5 mmol) and urea (35 mmol) in dimethylformamide (DMF) is subjected to microwave irradiation.

- The reaction progress is monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is poured into ice water.
- The resulting precipitate is filtered, washed with water, and purified by chromatography.

b) Thiazole Derivatives: Antimicrobial and Anthelmintic Applications

A novel series of 2-amino-4-phenylthiazole derivatives of amino acids and peptides have been synthesized and shown to possess significant antifungal and anthelmintic activities.[4] The starting material, 2-amino-4-phenylthiazole, is prepared by the condensation of acetophenone with thiourea.[4] The incorporation of amino acid and peptide moieties onto the 2-amino-4-phenylthiazole scaffold enhances the biological activity, with leucine-containing derivatives showing potent antimicrobial effects.[4] This suggests that derivatives of **2-Amino-4-phenylphenol**, if converted to a thiazole, could also serve as a platform for developing new antimicrobial agents.

Workflow for the Synthesis of 2-Amino-4-phenylthiazole Derivatives

Caption: Synthesis of 2-Amino-4-phenylthiazole Derivatives.

c) Quinolines: Potent Antifungal Agents

A series of 2-phenyl-4-aminoquinolines have been designed and synthesized, demonstrating significant antifungal activities against various phytopathogenic fungi.[5][6] The structure-activity relationship (SAR) studies revealed that the aniline moiety at the 4-position of the quinoline scaffold is crucial for the compound's potency.[5] This highlights the importance of the amino-phenyl substructure, which is present in **2-Amino-4-phenylphenol**, for the development of effective antifungal agents.

Comparative Antifungal Activity of a 2-phenyl-4-aminoquinoline Derivative[5]

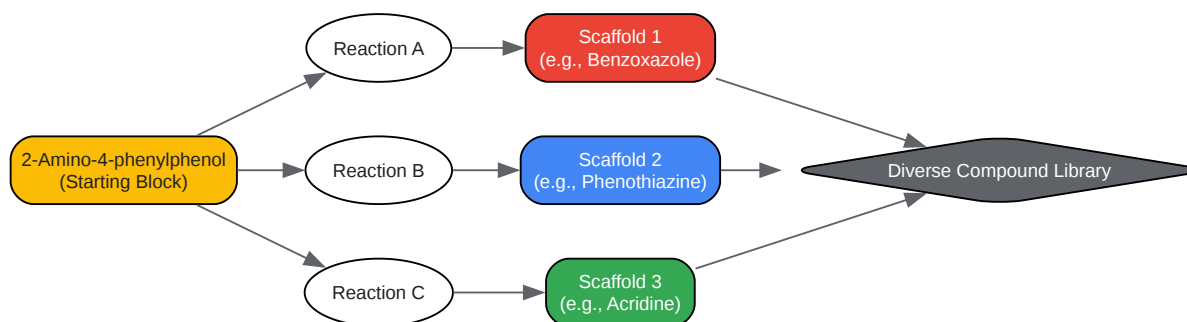
Compound	C. lunata EC ₅₀ (µg/mL)	P. grisea EC ₅₀ (µg/mL)	A. alternate EC ₅₀ (µg/mL)
Compound 6e	13.3	14.4	15.6
Azoxystrobin (Commercial Fungicide)	>50	>50	>50

Role in Medicinal Chemistry and Drug Discovery

Aniline and its derivatives are common building blocks in the pharmaceutical industry.[7] However, the metabolism of some aniline-containing drugs can lead to toxic side effects.[7] This has prompted research into safer alternatives. While **2-Amino-4-phenylphenol** itself contains an aniline substructure, its specific metabolic profile would need to be investigated.

The concept of "Diversity-Oriented Synthesis" (DOS) utilizes versatile starting materials to generate a wide array of structurally diverse molecules for drug discovery.[8] Amino acetophenones, which are structurally related to **2-Amino-4-phenylphenol**, have been used as building blocks for the synthesis of natural product analogs like flavones, coumarins, and chalcones.[8] This suggests a potential role for **2-Amino-4-phenylphenol** in DOS to create libraries of novel compounds for biological screening.

Conceptual Workflow for Diversity-Oriented Synthesis



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Caption: Conceptual workflow for Diversity-Oriented Synthesis.

Conclusion and Future Perspectives

2-Amino-4-phenylphenol is a promising, yet under-explored, chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. Its structural features suggest applications in the development of antimicrobial, antifungal, and antiprotozoal agents, mirroring the activities of its close structural analogues. Further research is warranted to fully elucidate the synthetic utility and biological potential of **2-Amino-4-phenylphenol** and its derivatives. Comparative studies with existing precursors in the synthesis of heterocyclic scaffolds would be invaluable in establishing its position as a preferred building block in medicinal chemistry and drug discovery.

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References

- 1. 2-Amino-4-phenylphenol | C₁₂H₁₁NO | CID 14562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-phenylphenol technical grade, 90 1134-36-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news.umich.edu [news.umich.edu]
- 8. mdpi.com [mdpi.com]
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